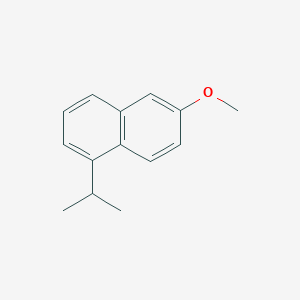

1-Isopropyl-6-methoxynaphthalene

Description

1-Isopropyl-6-methoxynaphthalene is a naphthalene derivative featuring a methoxy group at the 6-position and an isopropyl substituent at the 1-position. Its molecular formula is C₁₄H₁₆O, with a molecular weight of 200.28 g/mol. The methoxy group enhances electron density in the aromatic system, influencing reactivity, while the bulky isopropyl group may affect steric interactions and solubility. Limited publicly available studies necessitate extrapolation from structurally related compounds like 1-methoxynaphthalene and methylnaphthalenes .

Properties

CAS No. |

144152-15-8 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

6-methoxy-1-propan-2-ylnaphthalene |

InChI |

InChI=1S/C14H16O/c1-10(2)13-6-4-5-11-9-12(15-3)7-8-14(11)13/h4-10H,1-3H3 |

InChI Key |

WMCZAWMWGMLZQI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC2=C1C=CC(=C2)OC |

Canonical SMILES |

CC(C)C1=CC=CC2=C1C=CC(=C2)OC |

Synonyms |

Naphthalene, 6-methoxy-1-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The methoxy group in 1-methoxynaphthalene reduces LogP relative to methylnaphthalenes, likely due to polar interactions .

Toxicological Profiles

1-Methylnaphthalene and 2-Methylnaphthalene

- Inhalation Exposure : Both methylnaphthalenes induce respiratory effects in rodents, including nasal epithelial hyperplasia and inflammation at concentrations ≥7.5 mg/m³ .

- Oral Exposure : Chronic exposure to 1-methylnaphthalene (≥100 mg/kg/day) causes hepatic hypertrophy in rats, while 2-methylnaphthalene shows renal tubular degeneration .

- Mechanism : Cytochrome P450-mediated metabolism generates reactive epoxides, contributing to oxidative stress and cytotoxicity .

1-Methoxynaphthalene

- Limited toxicity data exist, but its methoxy group may alter metabolic pathways. Unlike methylnaphthalenes, it is less volatile (boiling point ~274°C) and may exhibit lower acute toxicity .

1-Isopropyl-6-Methoxynaphthalene (Inferred)

- Synergistic effects of methoxy and isopropyl groups might lead to unique toxicokinetics, such as preferential accumulation in adipose tissues or novel metabolite formation.

Environmental and Analytical Considerations

- Environmental Fate : Methylnaphthalenes are semi-volatile (Henry’s Law constant ~0.1–0.3 Pa·m³/mol) and prone to photodegradation. The higher molecular weight of 1-isopropyl-6-methoxynaphthalene may reduce volatility, enhancing soil adsorption .

- Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for naphthalene derivatives. For 1-isopropyl-6-methoxynaphthalene, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.